molecular formula C24H26N6O4 B2888769 8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-91-5

8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2888769
CAS RN: 941917-91-5
M. Wt: 462.51
InChI Key: MAFJMDLADGIUML-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C24H26N6O4 and its molecular weight is 462.51. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications

  • This compound is part of a class of arylpiperazine derivatives. Research shows that compounds like this exhibit significant affinity towards certain receptors such as D2 and 5-HT2A receptors. For instance, Tomić et al. (2011) investigated non-substituted and halogenated arylpiperazin-1-yl-ethyl-benzimidazoles, finding that they bind to rat D2, 5-HT2A, and α1-adrenergic receptors. This suggests potential applications in treating neurological disorders (Tomić et al., 2011).
  • Handzlik et al. (2011) studied (2-alkoxy)phenylpiperazine derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, observing significant affinities for 5-HT(1A) receptors and α(1)-adrenoceptors. This indicates their potential utility in therapies targeting these receptors (Handzlik et al., 2011).

Antimicrobial and Anti-Inflammatory Properties

  • Compounds similar to 8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione have been studied for their antimicrobial properties. For example, Vartale et al. (2008) synthesized derivatives with antibacterial activity (Vartale et al., 2008).
  • Abu‐Hashem et al. (2020) synthesized novel derivatives exhibiting anti-inflammatory and analgesic activities. Such properties could be relevant for compounds in the same class as the subject compound (Abu‐Hashem et al., 2020).

Structural Analysis and Synthesis

  • Research by Torkian et al. (2011) on similar compounds, focusing on synthesis methods and structural analysis, could provide insight into the chemical behavior and potential applications of the subject compound (Torkian et al., 2011).

Potential Neurological Applications

  • The binding affinity of related arylpiperazine derivatives to D2 and 5-HT1A receptors, as shown in studies like that of Enguehard-Gueiffier et al. (2006), suggests possible applications in neurological or psychiatric conditions (Enguehard-Gueiffier et al., 2006).

properties

IUPAC Name

8-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4/c1-34-20-9-7-19(8-10-20)28-15-16-29-22(32)23(33)30(25-24(28)29)17-21(31)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJMDLADGIUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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